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Compound of Interest

(R)-(-)-N-(2,3-
Epoxypropyl)phthalimide

Cat. No.: B116681

Compound Name:

Application Notes: (R)-(-)-N-(2,3-
Epoxypropyl)phthalimide in Pharmaceutical
Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide is a versatile chiral building block crucial for the
stereoselective synthesis of a wide range of pharmaceutical intermediates. Its structure
incorporates a reactive (R)-epoxide ring and a phthalimide-protected primary amine. This
combination allows for the controlled introduction of a chiral 1-amino-2-hydroxypropyl moiety, a
key structural motif found in numerous active pharmaceutical ingredients (APIs). The
phthalimide group serves as an effective protecting group for the primary amine, preventing
unwanted side reactions and allowing for its strategic deprotection in later synthetic steps. This
building block is particularly significant in the synthesis of drugs where specific stereochemistry
is essential for therapeutic efficacy and safety, such as certain antibiotics and anticoagulants.

Key Physicochemical and Chiral Properties

The properties of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide are critical for its application in
asymmetric synthesis. A summary of its key characteristics is provided below.
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Property Value Reference
Molecular Formula C11HoNOs3 [1]
Molecular Weight 203.19 g/mol [1]
Appearance White solid / powder [2]

Melting Point 100-102 °C

[a)/D -7°t0-13° (c=2.2in

Optical Activity hloroform)
chloroform

CAS Number 181140-34-1 [1]

Assay =>99.0% (GC)

Applications in Pharmaceutical Intermediate
Synthesis

The primary utility of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide lies in its predictable reaction
chemistry. The epoxide ring is susceptible to nucleophilic attack, which proceeds with high
regioselectivity at the less hindered carbon atom, leading to the formation of chiral amino
alcohols. This reaction is fundamental to building the core of several important drug classes.
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Core Building Block

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide

Step 1

Key Transformations

1. Epoxide Ring-Opening
(with Nu-H)

2. Phthalimide Deprotection
(e.g., Hydrazine)

Pharmacgutical Classes

Factor Xa Inhibitors Other Chiral Intermediates
(e.g., Rivaroxaban) (e.g., Beta-Blocker Precursors)

Oxazolidinone Antibiotics
(e.g., Linezolid)

Click to download full resolution via product page

Caption: Logical flow from the chiral building block to pharmaceutical classes.

Synthesis of Rivaroxaban Intermediate

Rivaroxaban (Xarelto®) is an orally active direct Factor Xa inhibitor used for the prevention and
treatment of thromboembolic diseases. A key step in its synthesis involves the nucleophilic ring-
opening of an epoxypropyl phthalimide derivative with an aniline precursor.[3] The use of the
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(S)-enantiomer is described in the patent, but the chemistry is directly applicable to the (R)-
enantiomer for synthesizing related structures.

The reaction involves heating 4-(4-aminophenyl)morpholine-3-one with (S)-(+)-N-(2,3-
epoxypropyl)phthalimide in methanol.[3] This step stereospecifically installs the chiral (R)-2-
hydroxy-3-aminopropy! side chain.
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Start: Load Reactants

node_style_reactant node_style_reagent node_style_process node_style_product

10.0 kg 13.0 kg 170 kg
4-(4-aminophenyl)morpholine-3-one (S)-(+)-N-(2,3-Epoxypropyl)phthalimide Methanol
\4

Heat to ~60°C
Maintain for 20 hours

\ 4
Cool to 0-10°C

\ 4

< Precipitation of Product >

Y

Filter and Wash
with 30.0 kg Methanol

Product:
17.0 kg of Intermediate (111)
(82.7% Yield)

Click to download full resolution via product page

Caption: Workflow for the synthesis of a key Rivaroxaban intermediate.
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Synthesis of Linezolid Intermediate

Linezolid (Zyvox®) is an oxazolidinone antibiotic used to treat serious infections caused by
Gram-positive bacteria. The synthesis of Linezolid can utilize (R)-(-)-N-(2,3-
epoxypropyl)phthalimide or its enantiomer as a chiral source. A patented process describes
the reaction of 3-fluoro-4-morpholinyl aniline with (S)-N-2,3-epoxypropylphthalimide in
dimethylformamide (DMF).[4] This initial ring-opening reaction is followed by a carbonylation
step to form the oxazolidinone ring and subsequent deprotection of the phthalimide group to
yield the final amine, which is then acylated.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-{(R)-2-hydroxy-3-[4-(3-
oxomorpholin-4-yl)-phenylamino]-propyl}isoindol-1,3-
dione (Rivaroxaban Intermediate)

This protocol is adapted from a patented, kilogram-scale synthesis and illustrates the key
epoxide ring-opening reaction.[3] Note: The patent uses the (S)-enantiomer to produce the (R)-
alcohol; this protocol is described as per the patent.

Materials:

e 4-(4-aminophenyl)morpholine-3-one (10.0 kg)

e (S)-(+)-N-(2,3-Epoxypropyl)phthalimide (13.0 kg)

e Methanol (170 kg for reaction, 30.0 kg for washing)
o Suitable glass-lined reactor

Procedure:

e Charge the reactor with 10.0 kg of 4-(4-aminophenyl)morpholine-3-one, 13.0 kg of (S)-(+)-N-
(2,3-epoxypropyl)phthalimide, and 170 kg of methanol.

e Begin stirring and heat the reaction mass to approximately 60 °C.
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e Maintain the reaction at this temperature for 20 hours, monitoring for completion by a
suitable method (e.g., HPLC, TLC).

e Once the reaction is complete, cool the mixture to a temperature between 0-10 °C.
e The desired product will precipitate out of the solution.

« Filter the solid product and wash it with 30.0 kg of cold methanol.

Dry the obtained solid in an oven under appropriate conditions to yield the final product.
Expected Outcome:
e Product: 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)-phenylamino]-propyl}isoindol-1,3-dione

e Yield: 17.0 kg (82.7%)[3]

Reactant Mass / Volume Molar Equiv.

4-(4-aminophenyl)morpholine-

10.0 kg 1.0
3-one
S)-(+)-N-(2,3-
(S)-(0-NA o 13.0 kg ~1.23
Epoxypropyl)phthalimide
Methanol (Solvent) 170 kg N/A
Product Yield 17.0 kg 82.7%

Protocol 2: Deprotection of the Phthalimide Group

The removal of the phthalimide protecting group is essential to liberate the primary amine. The
classical method uses hydrazine, while milder alternatives have also been developed.

Method A: Hydrazinolysis (Classical Method)[4] This method is effective but requires careful
handling of hydrazine, which is toxic.

Materials:
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e Phthalimide-protected amino alcohol intermediate

e Hydrazine hydrate or aqueous methylamine

o Ethanol or other suitable solvent

Procedure:

Dissolve the phthalimide-protected intermediate in a suitable solvent like ethanol.
e Add an excess (typically 1.5-2.0 equivalents) of hydrazine hydrate to the solution.

o Heat the mixture to reflux and maintain for several hours until the reaction is complete
(monitor by TLC/LCMS).

o Cool the reaction mixture. The phthalhydrazide byproduct will precipitate as a white solid.
o Filter off the precipitate.

 Acidify the filtrate with HCI to precipitate any remaining phthalhydrazide and to convert the
product amine into its hydrochloride salt.

» Concentrate the filtrate, and the desired amine can be isolated, often as its salt, or the pH
can be adjusted to liberate the free amine followed by extraction.

Method B: Reductive Deprotection (Mild, Non-Hydrazine Method)[5][6] This two-stage, one-
flask method avoids the use of hydrazine and is reported to proceed without racemization.[6]

Materials:

Phthalimide-protected amino alcohol intermediate

Sodium borohydride (NaBHa4)

2-Propanol

Water

Glacial acetic acid
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Procedure:

o Dissolve the phthalimide-protected intermediate (1.0 equiv.) in a 6:1 mixture of 2-propanol
and water.

e Add sodium borohydride (NaBHa4, ~5.0 equiv.) portion-wise to the stirred solution at room
temperature.

« Stir the reaction for 24 hours at room temperature. Monitor for the complete consumption of
the starting material by TLC.

o Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBHa4 and
adjust the pH to ~5.

o Heat the flask to 80 °C for 2 hours to induce cyclization of the intermediate and release the
primary amine.

e Cool the mixture, and perform a standard aqueous workup. The product amine can be
extracted into an organic solvent after basification. The byproduct, phthalide, is neutral and
can be removed via extraction.[5]

Caption: Comparison of phthalimide deprotection methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. allmpus.com [allmpus.com]

e 2. N-(2,3-Epoxypropyl)phthalimide | CL1IHO9NO3 | CID 21601 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 3. W02015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the
production thereof - Google Patents [patents.google.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://chemistry.mdma.ch/hiveboard/rhodium/phtalimide.deprotection.nabh4.html
https://www.benchchem.com/product/b116681?utm_src=pdf-custom-synthesis
https://www.allmpus.com/rivaroxaban-epoxypropyl-phthalimide-impurity
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2_3-Epoxypropyl_phthalimide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2_3-Epoxypropyl_phthalimide
https://patents.google.com/patent/WO2015198259A1/en
https://patents.google.com/patent/WO2015198259A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

4. EP1768967A1 - Novel intermediates for linezolid and related compounds - Google
Patents [patents.google.com]

5. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

To cite this document: BenchChem. [(R)-(-)-N-(2,3-Epoxypropyl)phthalimide in the synthesis
of pharmaceutical intermediates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116681#r-n-2-3-epoxypropyl-phthalimide-in-the-
synthesis-of-pharmaceutical-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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